molecular formula C11H14N4O6 B5011999 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide

Cat. No.: B5011999
M. Wt: 298.25 g/mol
InChI Key: URXUJJOSLVGRKD-UHFFFAOYSA-N
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Description

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide is a synthetic organic compound characterized by its unique chemical structure This compound features an amino group, a hydroxybutan-2-yl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide precursor followed by the introduction of the amino and hydroxybutan-2-yl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of 2-amino-N-(1-hydroxybutan-2-yl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and hydroxy groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1-hydroxybutan-2-yl)-6-methoxybenzamide
  • 2-amino-N-(1-hydroxybutan-2-yl)hexanamide
  • 2-amino-N-(1-hydroxybutan-2-yl)cycloheptane-1-carboxamide

Uniqueness

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzamide core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of functional groups in this compound allows for diverse chemical modifications and applications in various research fields.

Properties

IUPAC Name

2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O6/c1-2-6(5-16)13-11(17)8-3-7(14(18)19)4-9(10(8)12)15(20)21/h3-4,6,16H,2,5,12H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUJJOSLVGRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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